molecular formula C16H24BrN3O2 B12828730 tert-Butyl 4-(((4-bromopyridin-2-yl)amino)methyl)piperidine-1-carboxylate

tert-Butyl 4-(((4-bromopyridin-2-yl)amino)methyl)piperidine-1-carboxylate

Cat. No.: B12828730
M. Wt: 370.28 g/mol
InChI Key: ANUBPXDDAJQFTH-UHFFFAOYSA-N
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Description

tert-Butyl 4-(((4-bromopyridin-2-yl)amino)methyl)piperidine-1-carboxylate: is a chemical compound that belongs to the class of piperidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(((4-bromopyridin-2-yl)amino)methyl)piperidine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of 4-bromopyridine-2-amine, which is then reacted with tert-butyl 4-formylpiperidine-1-carboxylate under specific conditions to form the desired product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and stringent quality control measures to ensure consistency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions can occur, particularly at the bromine atom, using reagents like sodium iodide or potassium fluoride.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone.

Major Products:

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of iodinated or fluorinated derivatives.

Scientific Research Applications

Chemistry: In organic chemistry, tert-Butyl 4-(((4-bromopyridin-2-yl)amino)methyl)piperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the development of new compounds with potential biological activity.

Biology and Medicine: This compound is explored for its potential use in drug discovery and development. It may act as a precursor for the synthesis of pharmaceutical agents targeting specific biological pathways.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure allows for the development of products with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(((4-bromopyridin-2-yl)amino)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The bromopyridine moiety may interact with enzymes or receptors, modulating their activity. The piperidine ring provides structural stability and influences the compound’s overall bioactivity.

Comparison with Similar Compounds

  • tert-Butyl 4-(4-bromopyrazol-1-yl)piperidine-1-carboxylate
  • tert-Butyl 4-(phenylamino)piperidine-1-carboxylate
  • tert-Butyl (S)-3-(4-bromophenyl)piperidine-1-carboxylate

Uniqueness: tert-Butyl 4-(((4-bromopyridin-2-yl)amino)methyl)piperidine-1-carboxylate is unique due to the presence of the bromopyridine moiety, which imparts specific chemical reactivity and potential biological activity. This distinguishes it from other piperidine derivatives that may lack this functional group.

Properties

Molecular Formula

C16H24BrN3O2

Molecular Weight

370.28 g/mol

IUPAC Name

tert-butyl 4-[[(4-bromopyridin-2-yl)amino]methyl]piperidine-1-carboxylate

InChI

InChI=1S/C16H24BrN3O2/c1-16(2,3)22-15(21)20-8-5-12(6-9-20)11-19-14-10-13(17)4-7-18-14/h4,7,10,12H,5-6,8-9,11H2,1-3H3,(H,18,19)

InChI Key

ANUBPXDDAJQFTH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CNC2=NC=CC(=C2)Br

Origin of Product

United States

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